molecular formula C17H12N6O2S B2790068 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-67-7

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2790068
CAS No.: 894061-67-7
M. Wt: 364.38
InChI Key: PISKWNBEBAFVIO-UHFFFAOYSA-N
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Description

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl, methylsulfanyl, and pyridinyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazolopyridazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the nitrophenyl and pyridinyl groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug design and development .

Biological Activity

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement that may influence its interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine. Its molecular formula is C16H12N4O2SC_{16}H_{12}N_4O_2S, and it has a molecular weight of 336.36 g/mol. The presence of both the nitro and pyridinyl groups contributes to its chemical reactivity and biological activity.

PropertyValue
IUPAC Name3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Molecular FormulaC₁₆H₁₂N₄O₂S
Molecular Weight336.36 g/mol
CAS Number894003-77-1

Antiproliferative Activity

Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell growth in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines with IC50 values ranging from 0.008 to 0.014 μM .

Table 1: Antiproliferative Activity Against Selected Cell Lines

Compound IDCell LineIC50 (μM)
3qSGC-79010.014
3qA5490.008
3qHT-10800.012

The mechanism of action for this compound likely involves the disruption of microtubule dynamics through binding to the colchicine site on tubulin. This action leads to cell cycle arrest at the G2/M phase, thereby inhibiting mitosis and promoting apoptosis in cancer cells . The nitro group can also undergo bioreduction to form reactive intermediates that may interact with cellular components.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.
  • Introduction of the Pyridin-4-yl Group : Coupling reaction using a pyridin-4-yl halide.
  • Attachment of the 4-Nitrobenzylthio Group : Nucleophilic substitution reaction with a thiol derivative.

Case Studies

Several studies have evaluated the biological activity of triazolo-pyridazine derivatives:

  • Study on Antiproliferative Effects : A series of triazolo-pyridazines were synthesized and tested for their antiproliferative properties against multiple cancer cell lines. The most potent derivatives showed IC50 values comparable to known antitumor agents .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-23(25)14-3-1-12(2-4-14)11-26-17-20-19-16-6-5-15(21-22(16)17)13-7-9-18-10-8-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISKWNBEBAFVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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